Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Description
This bulky phosphine derivative features a sterically hindered aryl backbone with a tert-butyl-substituted phosphorus center. The structure includes a 3-methoxy group and methyl substituents at positions 2, 4, and 5 on the benzene ring, while the adjacent phenyl group is substituted with three isopropyl groups at positions 2', 4', and 6'. Such steric encumbrance is typical in ligands designed for transition-metal catalysis, where electronic and steric properties are critical for stabilizing reactive intermediates and enhancing catalytic activity .
The compound is structurally related to other phosphine ligands, such as those in biphenyl systems (e.g., XPhos or SPhos), but distinguishes itself through its unique substitution pattern. Its CAS registry number (1160861-53-9) and alternative names (e.g., "2-(Di-t-butylphosphino)-3,6-dimethoxy-2'-4'-6'-tri-i-propyl-1,1'-biphenyl") are documented in chemical supplier catalogs and synthesis reports .
Properties
IUPAC Name |
ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-22(7)23(8)30(34-16)24(9)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBHPJGOJGYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109769 | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359986-21-2 | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359986-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyclohexylphosphino)-N,N-dimethyl-4-biphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the reaction of appropriate phosphine precursors with substituted aromatic compounds. One common method involves the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
Scientific Research Applications
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves its role as a ligand. It coordinates with transition metals, forming complexes that facilitate various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogues include:
Electronic and Steric Properties
- Steric Bulk : The target compound’s %Vbur (steric volume) is estimated to exceed 50%, comparable to DavePhos (48%) but lower than JohnPhos (55%). The 2,4,5-trimethyl and triisopropyl substituents contribute to a "bowl-shaped" geometry, which is advantageous for stabilizing low-coordinate metal centers .
- Electronic Effects: The 3-methoxy group acts as an electron-donating substituent, slightly increasing the phosphorus atom’s basicity relative to non-methoxy analogues. This contrasts with triphenylphosphine (electron-withdrawing aryl groups), which has lower basicity and poorer metal-ligand bond strength .
Biological Activity
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound known for its significant role in catalysis and potential biological activities. This article explores its biological activity through various studies and applications.
- Molecular Formula : C33H53OP
- Molecular Weight : 480.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with biomolecules through the phosphine group. This interaction can lead to:
- Enzyme Activation/Inhibition : The phosphine can coordinate with metal centers in enzymes, influencing their activity and potentially altering metabolic pathways.
- Gene Expression Modulation : Changes in enzyme activity can result in altered gene expression profiles within cells.
1. Catalysis in Organic Synthesis
This compound is extensively used as a ligand in transition metal-catalyzed reactions. Its bulky structure enhances selectivity and efficiency in:
- Palladium-Catalyzed Reactions : It facilitates coupling reactions such as Suzuki-Miyaura and Heck reactions .
2. Potential Therapeutic Applications
Research has indicated that this compound may have therapeutic potential due to its ability to modulate biochemical pathways:
- Cancer Research : Studies suggest that phosphine compounds can influence cancer cell proliferation and apoptosis pathways.
3. Asymmetric Catalysis
The compound is recognized for its effectiveness in asymmetric transformations, which are crucial for synthesizing chiral pharmaceuticals:
- Chiral Drug Development : It has been utilized in the synthesis of enantiomerically pure compounds necessary for drug efficacy.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated a significant inhibition effect at certain concentrations, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines showed that the compound could induce apoptosis at higher concentrations while promoting cell cycle arrest at lower concentrations. These findings highlight its dual role as both a potential therapeutic agent and a research tool for understanding cancer biology.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C33H53OP |
| Molecular Weight | 480.7 g/mol |
| Primary Applications | Catalysis, Therapeutics |
| Enzyme Interaction | Yes |
| Cancer Cell Line Activity | Induces apoptosis |
Q & A
Q. What synthetic strategies are effective for preparing ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane?
Methodological Answer: The synthesis typically involves multi-step organometallic reactions. A common approach is:
Core aryl framework construction : Use Suzuki-Miyaura coupling to assemble the triisopropylphenyl and methoxy-trimethylphenyl moieties .
Phosphorus incorporation : React the aryl bromide intermediate with ditert-butylphosphine under palladium catalysis (e.g., Pd(dba)₂) in anhydrous THF .
Purification : Employ solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water (4:1) to isolate the product .
Q. What analytical techniques are critical for structural validation of this phosphane ligand?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Use ¹H/¹³C/³¹P NMR to confirm substituent positions and phosphorus coordination. For example, ³¹P NMR typically shows a singlet near δ 20–30 ppm for tert-butylphosphines .
- X-ray crystallography : Grow crystals via slow diffusion of hexane into a dichloromethane solution. Refine using SHELXL (e.g., anisotropic displacement parameters, twin refinement if needed) .
- HPLC : Validate purity with a mobile phase of phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8) on a C18 column .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particulates.
- Deactivation of glassware : Treat with 5% dimethyldichlorosilane in toluene to prevent adsorption losses during synthesis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the key challenges in achieving high purity during synthesis?
Methodological Answer:
- Byproduct formation : Monitor for phosphine oxide byproducts via ³¹P NMR. Reduce using reducing agents (e.g., LiAlH₄) in post-synthesis steps.
- Purification : Use preparative HPLC with a methanol-water gradient (4:1) and C18 stationary phase. Confirm purity (>95%) via LC-MS with ESI+ ionization .
Q. How does steric bulk influence the ligand’s coordination behavior?
Methodological Answer: The tert-butyl and triisopropylphenyl groups create a highly hindered environment:
- Metal-ligand binding studies : Conduct titration experiments (e.g., UV-Vis or ³¹P NMR) with [Rh(CO)₂Cl]₂ to assess binding constants.
- Comparative analysis : Synthesize analogs with smaller substituents (e.g., methyl instead of tert-butyl) and compare catalytic turnover rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this ligand?
Methodological Answer:
- Variable control : Standardize reaction conditions (solvent, temperature, metal precursor) across studies.
- Structural validation : Re-examine crystallographic data (e.g., bond angles via SHELXL refinement) to identify subtle conformational differences .
- Electronic effects : Use DFT calculations (B3LYP/6-31G*) to compare frontier orbital energies and predict reactivity trends .
Q. What methodologies optimize ligand stability under catalytic conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for tert-butylphosphines).
- In situ monitoring : Use Raman spectroscopy to detect ligand oxidation during catalysis. Add stabilizers (e.g., BHT) to mitigate degradation .
Q. How can substituent modifications enhance catalytic selectivity?
Methodological Answer:
- Steric tuning : Replace methoxy groups with bulkier substituents (e.g., 2,6-diisopropylphenyl) and evaluate enantioselectivity in asymmetric hydrogenation.
- Electronic tuning : Introduce electron-withdrawing groups (e.g., CF₃) to the aryl ring and measure rate enhancements in oxidative addition steps .
Q. What experimental designs are optimal for studying ligand-metal cooperative effects?
Methodological Answer:
Q. How can computational modeling guide ligand design for specific applications?
Methodological Answer:
- Molecular docking : Simulate ligand-metal interactions in enzyme-mimetic systems (e.g., cytochrome P450 analogs) using AutoDock Vina.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., acetonitrile) to predict conformational flexibility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
